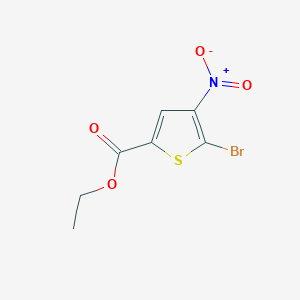

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

描述

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS: 2160-52-3) is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a nitro group at position 4, and an ethyl ester at position 2. Its molecular formula is C₇H₆BrNO₄S, with a molecular weight of 280.10 g/mol . The compound is characterized by strong electron-withdrawing groups (bromo, nitro, and ester), which significantly influence its electronic properties and reactivity.

属性

IUPAC Name |

ethyl 5-bromo-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUTZAIXJIKBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596864 | |

| Record name | Ethyl 5-bromo-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-52-3 | |

| Record name | Ethyl 5-bromo-4-nitro-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

- Selective bromination of the thiophene ring

- Nitration to introduce the nitro group at the 4-position

- Esterification of the 2-carboxylic acid group to form the ethyl ester

The sequence and conditions of these steps are crucial for obtaining high purity and yield.

Starting Materials

- Thiophene-2-carboxylic acid or 5-bromothiophene-2-carboxylic acid as the core thiophene substrate

- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine

- Nitrating agents like nitric acid or mixed acid systems

- Ethanol or ethyl alcohol for esterification

- Coupling agents and catalysts for esterification (e.g., DCC, DMAP)

Detailed Synthetic Routes

Route 1: Bromination → Nitration → Esterification

Bromination of Thiophene-2-carboxylic Acid

- The thiophene-2-carboxylic acid is selectively brominated at the 5-position using N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane (DCM) at low temperatures (0–5 °C).

- Reaction time is controlled to avoid polybromination.

- This step yields 5-bromothiophene-2-carboxylic acid.

Nitration of 5-Bromothiophene-2-carboxylic Acid

- The brominated intermediate is then nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature (0–10 °C) to introduce the nitro group at the 4-position.

- Careful temperature control prevents over-nitration or ring degradation.

- The product is 5-bromo-4-nitrothiophene-2-carboxylic acid.

-

- The carboxylic acid group is esterified with ethanol using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at around 30 °C.

- This method avoids harsh acidic conditions and provides higher yields and purity.

- The final product is this compound.

Route 2: Esterification → Bromination → Nitration

Alternatively, esterification can be performed first on thiophene-2-carboxylic acid to give ethyl thiophene-2-carboxylate, followed by bromination and nitration steps. However, this route may require more stringent conditions due to the ester’s sensitivity.

Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS | DCM | 0–5 | 1–2 h | 75–85 | Controlled addition to avoid over-bromination |

| Nitration | HNO3 / H2SO4 (mixed acid) | None or aqueous | 0–10 | 1–3 h | 65–80 | Low temperature critical to avoid degradation |

| Esterification | DCC, DMAP, Ethanol | DCM | 25–30 | 12–24 h | 70–90 | Mild conditions preserve sensitive groups |

Analytical Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern on the thiophene ring and ester formation.

- Mass Spectrometry (MS): Confirms molecular weight (280.1 g/mol).

- Melting Point Determination: Used to verify purity.

- Elemental Analysis: Confirms bromine and nitrogen content consistent with the nitro and bromo substituents.

Research Findings and Optimization Notes

- The use of DCC/DMAP for esterification is preferred over acidic Fischer esterification to avoid decomposition of the nitro group and to improve yields.

- Bromination with NBS is favored for regioselectivity and mild conditions compared to elemental bromine.

- Nitration requires careful temperature control; low temperatures (0–10 °C) minimize side reactions.

- Solvent choice in all steps affects yields and purity; dichloromethane is commonly used for bromination and esterification due to its inertness and good solubility properties.

- Reaction times are optimized to balance conversion and minimize side products.

- Purification typically involves recrystallization or column chromatography.

Summary Table of Preparation Methods

| Method Step | Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination | NBS, DCM, 0–5 °C | High regioselectivity, mild | Over-bromination risk |

| Nitration | HNO3/H2SO4, 0–10 °C | Effective nitro introduction | Sensitive to temperature, side reactions |

| Esterification | DCC, DMAP, Ethanol, DCM, 25–30 °C | Mild, high yield, preserves nitro | Requires careful handling of reagents |

化学反应分析

Types of Reactions: Ethyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Products include various substituted thiophenes.

Reduction: Amino derivatives of thiophene.

Oxidation: Sulfoxides and sulfones.

科学研究应用

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices

作用机制

The mechanism of action of ethyl 5-bromo-4-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .

相似化合物的比较

Methyl 5-Bromo-4-Nitrothiophene-2-Carboxylate

The methyl ester analog (CAS: 38239-32-6, molecular formula: C₆H₄BrNO₄S, molecular weight: 266.09 g/mol) differs only in the ester group (methyl vs. ethyl) . Key comparisons include:

- Solubility : The ethyl ester exhibits slightly higher lipophilicity, enhancing solubility in organic solvents compared to the methyl analog.

- Reactivity : Both esters undergo similar reactions (e.g., hydrolysis, nucleophilic substitution), but the ethyl group may offer steric advantages in certain synthetic pathways.

- Applications : Methyl esters are often preferred in small-scale laboratory syntheses due to lower molecular weight, while ethyl esters may be favored in industrial processes for stability .

Ethyl 5-Bromothiophene-2-Carboxylate

The absence of the nitro group results in:

- Increased Electron Density : The thiophene ring is less deactivated, making it more reactive toward electrophilic aromatic substitution.

- Reduced Versatility: Limited utility in reactions requiring nitro-to-amine reduction or nitro-directed metal-coupling reactions .

Halogenated Nitrobenzoate Esters

Examples from include ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9) and ethyl 2-chloro-5-nitrobenzoate (CAS: 16588-17-3). Key differences from the target compound:

- Ring Structure : Benzene vs. thiophene alters conjugation and electronic effects. Thiophene’s sulfur atom enhances π-electron delocalization, affecting redox behavior.

- Substituent Positions : Meta- and para-substituted nitro groups on benzene rings exhibit distinct regioselectivity in further reactions compared to thiophene derivatives .

Data Table: Comparative Analysis of Key Compounds

Impact of Substituent Position and Electronic Effects

- Electron-Withdrawing Groups : The nitro group at C4 and bromine at C5 create a highly electron-deficient thiophene ring, directing incoming electrophiles to the less deactivated C3 position. This contrasts with benzene analogs, where substituent effects follow classical ortho/para/meta rules .

- Steric Considerations : The ethyl ester at C2 introduces moderate steric hindrance, influencing selectivity in Suzuki-Miyaura or Ullmann couplings compared to smaller esters .

生物活性

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a nitro group on the thiophene ring, which are critical for its biological activity. The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions, which allow for modifications that may enhance its efficacy against specific biological targets.

Biological Activities

Antimicrobial Activity

Research has shown that compounds containing nitrothiophene moieties exhibit potent antibacterial properties. This compound has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Klebsiella spp.. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death .

Anticancer Properties

In addition to its antibacterial effects, this compound has been explored for potential anticancer activity. Nitro-containing compounds are known to undergo metabolic activation within cancer cells, resulting in the formation of cytotoxic agents that can induce apoptosis. Studies have indicated that this compound may inhibit tumor growth in vitro and in vivo models through mechanisms involving DNA damage and disruption of cellular processes .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced by bacterial nitroreductases, leading to the formation of reactive species that bind to cellular macromolecules.

- DNA Interaction : The compound's metabolites can intercalate into DNA or form adducts, resulting in mutagenic effects and cell death.

- Efflux Pump Inhibition : Some studies suggest that derivatives of nitrothiophenes can inhibit efflux pumps in bacteria, enhancing their antimicrobial efficacy by preventing the removal of the drug from bacterial cells .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against multiple strains of E. coli. The compound was shown to be bactericidal in vitro and effective in a mouse thigh infection model, indicating its potential as a therapeutic agent against resistant bacterial infections .

- Anticancer Activity : In vitro assays revealed that this compound could significantly reduce the viability of cancer cell lines when compared to control groups. The observed cytotoxicity was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 12 µg/mL | Nitro reduction leading to DNA damage |

| Anticancer | HeLa Cells | 15 µM | Induction of apoptosis via oxidative stress |

常见问题

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-nitrothiophene-2-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including condensation and electrophilic aromatic substitution. Key steps may include bromination of a thiophene precursor followed by nitration. Reaction progress can be monitored using Thin-Layer Chromatography (TLC) to track intermediate formation and completion. Post-reaction workup often involves extraction, solvent removal, and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and ester group integrity.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520–1350 cm, ester C=O at ~1700 cm).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula. Purity is further assessed via melting point analysis and HPLC .

Q. What purification strategies are effective for isolating high-purity this compound?

Purification methods include:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Using solvents like ethanol or dichloromethane-hexane mixtures. Post-purification, analytical techniques (NMR, HPLC) ensure >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution. Key steps:

Q. How do the bromo and nitro substituents influence the compound’s reactivity and intermolecular interactions?

- Bromine : Enhances electrophilic substitution reactivity at adjacent positions; participates in halogen bonding (e.g., C–Br···O interactions).

- Nitro Group : Electron-withdrawing effect directs further substitution meta to itself. Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs in crystals, such as R(8) dimers involving nitro and ester groups .

Q. How can structural analogs inform SAR (Structure-Activity Relationship) studies for this compound?

Substituting bromine or nitro groups alters electronic and steric properties. For example:

- Replacing bromine with chlorine reduces steric bulk but maintains electrophilicity.

- Nitro-to-cyano substitution changes hydrogen-bonding capacity. Comparative studies using analogs (e.g., Ethyl 5-chloro-4-nitrothiophene-2-carboxylate) can reveal trends in biological activity or material properties .

Q. How should researchers address contradictions in reported synthetic yields or reactivity data?

- Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, precise stoichiometry).

- Advanced Characterization : Use X-ray crystallography or N NMR to confirm nitro group orientation, which may affect reactivity.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict regioselectivity and validate experimental outcomes .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell dimensions | a = 8.21 Å, b = 10.45 Å, c = 14.32 Å |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

| Hydrogen bonding | C–Br···O (3.12 Å) |

| Data derived from SHELXL refinement . |

Table 2. Comparative Reactivity of Structural Analogs

| Compound | Substituents | Key Reactivity Differences |

|---|---|---|

| This compound | Br, NO | High electrophilicity at C5 |

| Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | Cl, NO | Faster nucleophilic substitution |

| Ethyl 5-bromo-4-cyanothiophene-2-carboxylate | Br, CN | Reduced hydrogen-bonding capacity |

| Adapted from substituent effect studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。